(6-Methyl-3,4-diphenylcyclohex-3-EN-1-YL)methanol
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Overview
Description
(6-Methyl-3,4-diphenylcyclohex-3-EN-1-YL)methanol is an organic compound that belongs to the class of cyclohexenes This compound features a cyclohexene ring substituted with methyl and phenyl groups, along with a methanol functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Methyl-3,4-diphenylcyclohex-3-EN-1-YL)methanol typically involves the following steps:
Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Substitution Reactions:
Introduction of the Methanol Group: The methanol group can be introduced via a Grignard reaction, where a Grignard reagent reacts with a suitable precursor to form the desired alcohol.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The methanol group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to form corresponding hydrocarbons using reducing agents like lithium aluminum hydride.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Lewis acids like aluminum chloride for Friedel-Crafts reactions.
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Hydrocarbons.
Substitution Products: Various substituted cyclohexenes.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (6-Methyl-3,4-diphenylcyclohex-3-EN-1-YL)methanol involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses.
Comparison with Similar Compounds
Similar Compounds:
Cyclohexanol: A simple cyclohexane derivative with a hydroxyl group.
Diphenylmethanol: A compound with two phenyl groups attached to a methanol moiety.
Methylcyclohexane: A cyclohexane ring with a methyl substituent.
Uniqueness: (6-Methyl-3,4-diphenylcyclohex-3-EN-1-YL)methanol is unique due to its specific substitution pattern on the cyclohexene ring, which imparts distinct chemical and physical properties compared to other similar compounds.
Properties
CAS No. |
821798-63-4 |
---|---|
Molecular Formula |
C20H22O |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
(6-methyl-3,4-diphenylcyclohex-3-en-1-yl)methanol |
InChI |
InChI=1S/C20H22O/c1-15-12-19(16-8-4-2-5-9-16)20(13-18(15)14-21)17-10-6-3-7-11-17/h2-11,15,18,21H,12-14H2,1H3 |
InChI Key |
JZMRMGQEEZDRBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=C(CC1CO)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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